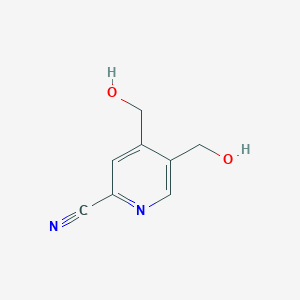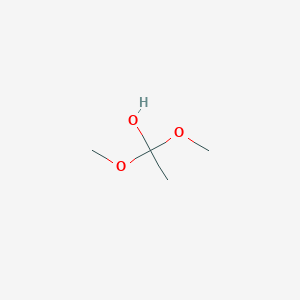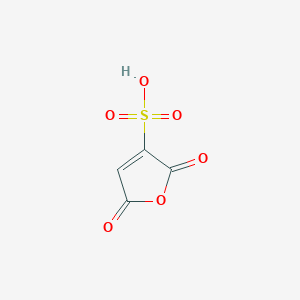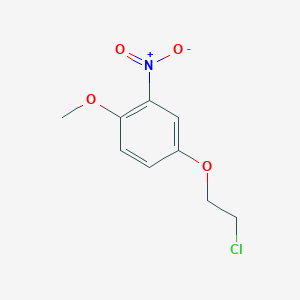
TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL
Übersicht
Beschreibung
TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is a chemical compound with a unique structure that combines a cyclopropyl ring with carbamimidoyl and carbamic acid tert-butyl ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with cyanamide to form the carbamimidoyl intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbamimidoyl group, converting it to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and carbamimidoyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl ring can introduce strain into the molecule, affecting its binding affinity and specificity. The carbamimidoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Shares the cyclopropyl ring but lacks the carbamimidoyl and carbamic acid tert-butyl ester functionalities.
tert-Butyl carbamate: Contains the tert-butyl ester group but lacks the cyclopropyl and carbamimidoyl functionalities.
Cyanamide: Contains the carbamimidoyl group but lacks the cyclopropyl and tert-butyl ester functionalities.
Uniqueness: TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is unique due to the combination of its functional groups. The presence of the cyclopropyl ring introduces strain and reactivity, while the carbamimidoyl and tert-butyl ester groups provide additional sites for chemical modification and interaction with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H18ClN3O2 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11;/h4-5H2,1-3H3,(H3,10,11)(H,12,13);1H |
InChI-Schlüssel |
XFPULIOSMSUOQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470808.png)



![1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one](/img/structure/B8470822.png)
![N-[1-(cyclohexylmethyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B8470828.png)








